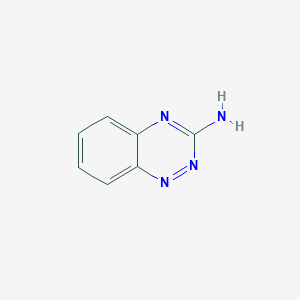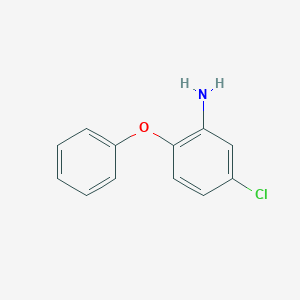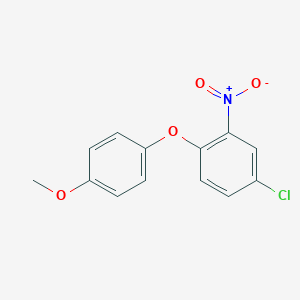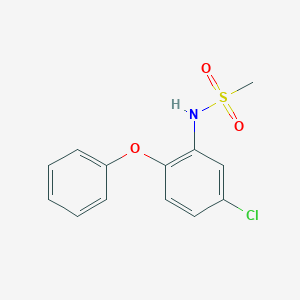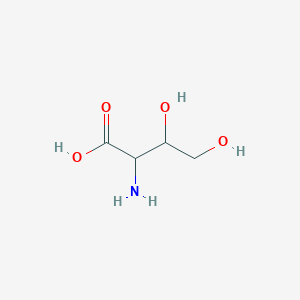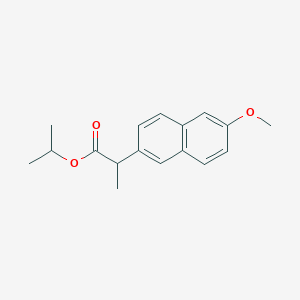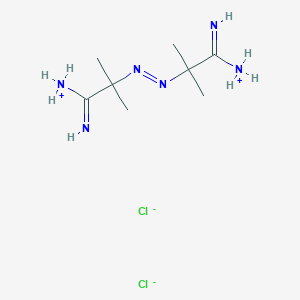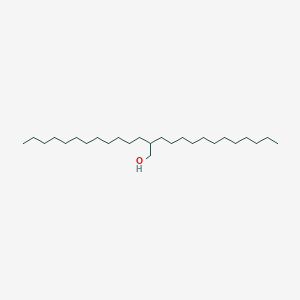
Dodecyltetradecanol
Overview
Description
Dodecyltetradecanol: is a long-chain aliphatic alcohol with the molecular formula C26H54O 2-Decyltetradecanol and is characterized by its high molecular weight and hydrophobic nature. This compound is commonly used in various industrial applications, particularly in the formulation of cosmetics and personal care products due to its emollient and skin-conditioning properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecyltetradecanol can be synthesized through the hydrogenation of corresponding fatty acids or fatty acid esters. The process typically involves the reduction of dodecyltetradecanoic acid using hydrogen gas in the presence of a metal catalyst such as palladium or nickel. The reaction is carried out under high pressure and temperature to ensure complete reduction to the alcohol form .
Industrial Production Methods: In industrial settings, this compound is produced through large-scale hydrogenation processes. The raw materials, usually derived from natural fats and oils, are subjected to catalytic hydrogenation in reactors designed to handle high pressures and temperatures. The resulting product is then purified through distillation and other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Dodecyltetradecanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the alcohol group to a carbonyl group, forming aldehydes or ketones.
Reduction: Although this compound is already a reduced form, it can undergo further reduction under specific conditions to form hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with metal catalysts (Pd, Ni)
Substitution: Halogenating agents (e.g., thionyl chloride, SOCl2)
Major Products Formed:
Oxidation: Aldehydes, ketones
Reduction: Hydrocarbons
Substitution: Halogenated derivatives
Scientific Research Applications
Chemistry: Dodecyltetradecanol is used as a surfactant and emulsifying agent in various chemical formulations. Its ability to reduce surface tension makes it valuable in the production of emulsions and dispersions .
Biology: In biological research, this compound is utilized in the preparation of lipid bilayers and liposomes for studying membrane dynamics and protein interactions .
Medicine: this compound has applications in drug delivery systems, particularly in the formulation of lipid-based nanoparticles for targeted drug delivery .
Industry: The compound is widely used in the cosmetics industry as an emollient and skin-conditioning agent. It is also employed in the production of lubricants, plasticizers, and other industrial products .
Mechanism of Action
Dodecyltetradecanol exerts its effects primarily through its hydrophobic interactions with lipid membranes. It integrates into lipid bilayers, altering their fluidity and permeability. This property is particularly useful in the formulation of drug delivery systems, where this compound can enhance the encapsulation and release of active pharmaceutical ingredients .
Comparison with Similar Compounds
Dodecanol: A shorter-chain alcohol with similar emollient properties but lower molecular weight.
Tetradecanol: Another long-chain alcohol with comparable applications in cosmetics and industrial formulations.
Hexadecanol: A longer-chain alcohol with higher melting point and different physical properties.
Uniqueness: Dodecyltetradecanol is unique due to its specific chain length and branching, which confer distinct physical and chemical properties. Its balance of hydrophobicity and molecular size makes it particularly effective as an emulsifying agent and skin-conditioning ingredient .
Properties
IUPAC Name |
2-dodecyltetradecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H54O/c1-3-5-7-9-11-13-15-17-19-21-23-26(25-27)24-22-20-18-16-14-12-10-8-6-4-2/h26-27H,3-25H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKOJRLFKZGIJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCCCC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59219-70-4 | |
| Record name | Dodecyltetradecanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059219704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DODECYLTETRADECANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OT2NH8QC0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-dodecyltetradecanol in the synthesis of lipophilic muramoyldipeptides?
A1: In this study, 2-dodecyltetradecanol serves as an aglycon, meaning it is the non-carbohydrate portion of a glycoside. The researchers attached 2-dodecyltetradecanol to N-acetylglucosamine via a glycosidic bond. This created a lipophilic (fat-soluble) glycoside, which was then further modified to ultimately yield lipophilic muramoyldipeptide derivatives. [] The addition of the long alkyl chain from 2-dodecyltetradecanol likely aims to enhance the lipophilicity of the final muramoyldipeptide derivatives, potentially influencing their interactions with cell membranes and subsequent biological activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


